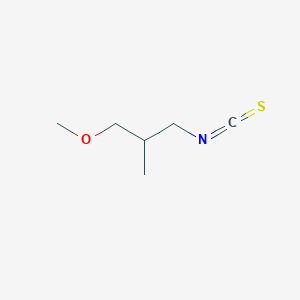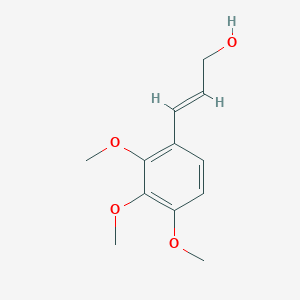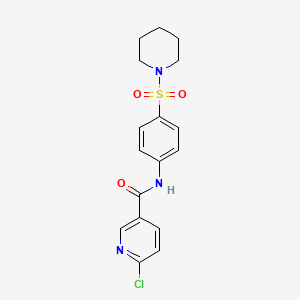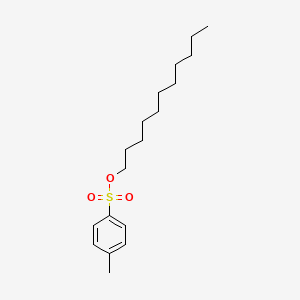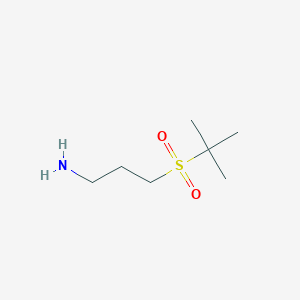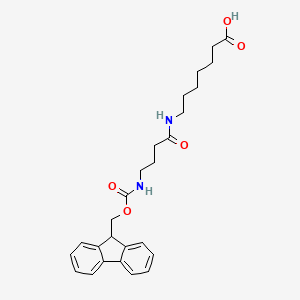
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is a complex organic compound with a molecular formula of C26H32N2O5. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with heptanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of amino acids.
DCC: Used as a coupling agent.
Piperidine: Used for the removal of the Fmoc group.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and hydrolyzed fragments .
Aplicaciones Científicas De Investigación
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mecanismo De Acción
The mechanism of action of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise synthesis of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A protected aspartic acid derivative used in similar applications.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: A complex Fmoc-protected lysine derivative.
Uniqueness
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains with high efficiency. Its stability and reactivity make it a valuable tool in peptide synthesis and related research .
Propiedades
Fórmula molecular |
C26H32N2O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
7-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]heptanoic acid |
InChI |
InChI=1S/C26H32N2O5/c29-24(27-16-8-2-1-3-15-25(30)31)14-9-17-28-26(32)33-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23H,1-3,8-9,14-18H2,(H,27,29)(H,28,32)(H,30,31) |
Clave InChI |
SFQLLVNKZFGJMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


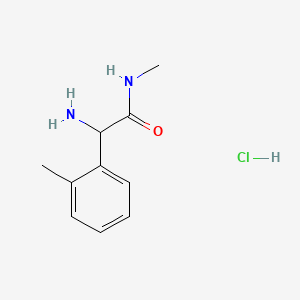
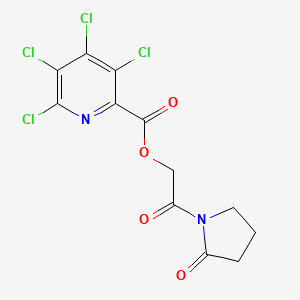
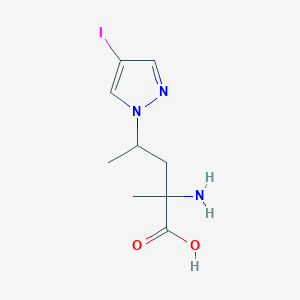
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
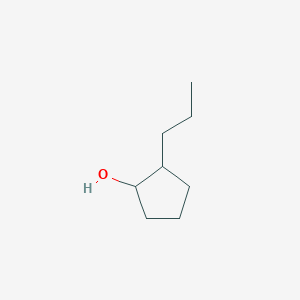
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

